2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide
Description
The compound 2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide features a spiro[indoline-3,2'-thiazolidin] scaffold with two ketone groups at positions 2 and 4', a 3,5-dimethylphenyl substituent on the thiazolidinone ring, and an N-(o-tolyl)acetamide moiety at position 1 of the indoline (Fig. 1). This structural framework is associated with diverse biological activities, as seen in analogous spiro-thiazolidinone derivatives, including anti-inflammatory, antimicrobial, and central nervous system (CNS)-targeting properties . The 3,5-dimethylphenyl group enhances steric bulk and lipophilicity, while the o-tolyl acetamide may influence hydrogen bonding and target engagement.
Properties
IUPAC Name |
2-[3-(3,5-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3S/c1-17-12-18(2)14-20(13-17)30-25(32)16-34-27(30)21-9-5-7-11-23(21)29(26(27)33)15-24(31)28-22-10-6-4-8-19(22)3/h4-14H,15-16H2,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHTWXFTOZMTMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=CC(=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its intricate structure, featuring multiple functional groups, suggests a variety of biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C29H29N3O3S
- Molecular Weight : 499.6 g/mol
- CAS Number : 893786-31-7
The compound's structure includes:
- A spiro[indoline-thiazolidine] core.
- An acetamide group , which is often associated with biological activity.
- Substituents like 3,5-dimethylphenyl and o-tolyl , which may influence its pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar thiazolidine derivatives. For instance:
- Compounds with thiazole rings demonstrated significant activity against drug-resistant strains of Staphylococcus aureus and Enterococcus faecium .
- The presence of specific substituents, such as halogens or alkyl groups, significantly influenced the antimicrobial efficacy. For example, compounds with dichloro substitutions exhibited enhanced activity against Gram-positive bacteria .
The compound under review may exhibit similar properties due to its structural features. Preliminary in vitro assays could be designed to evaluate its Minimum Inhibitory Concentration (MIC) against various pathogens.
Anticancer Activity
The potential anticancer effects of related compounds have been documented extensively:
- Histone deacetylase (HDAC) inhibitors have shown promise in inducing apoptosis in cancer cells through various mechanisms including cell-cycle arrest and oxidative stress .
- The compound's ability to modulate epigenetic factors could be investigated further to assess its anticancer capabilities.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Key findings from related research include:
- Modifications at the N-position and the presence of electron-withdrawing groups significantly affect the potency and selectivity of thiazolidine derivatives .
- The introduction of bulky groups or specific halogen substitutions can enhance lipophilicity and cellular uptake, potentially leading to improved therapeutic effects .
Case Studies
- Thiazolidine Derivatives : A study on various thiazolidine derivatives revealed that compounds with specific substitutions exhibited potent antimicrobial and anticancer activities. For example, a derivative with a 4-methoxy group showed superior HDAC inhibition compared to others .
- Antimicrobial Screening : A series of thiazole derivatives were screened against resistant bacterial strains, revealing that modifications at key positions significantly impacted their MIC values. Such findings suggest that similar strategies could be employed for optimizing the compound .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds structurally similar to 2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide exhibit significant antimicrobial properties. For instance:
- A study on thiazole derivatives showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The thiazolidine component may enhance interactions with bacterial targets, suggesting potential for developing effective antimicrobial agents .
Anticancer Properties
The compound's potential as an anticancer agent has been explored through various in vitro studies:
- Histone Deacetylase (HDAC) Inhibition : Compounds with similar structures have been linked to inducing apoptosis in cancer cells. The inhibition of HDAC can lead to cell cycle arrest and trigger pathways for cell death .
- Specific derivatives have shown efficacy against various cancer cell lines, indicating mechanisms involving modulation of gene expression and tumor suppression .
Study 1: Antimicrobial Efficacy
A study evaluating antimicrobial activity revealed:
- Minimum Inhibitory Concentration (MIC) : Certain derivatives exhibited MIC values as low as 8 µg/mL against Staphylococcus aureus. Enhanced activity was noted with specific substituents present, indicating structure-activity relationships that could inform future drug design .
Study 2: Anticancer Activity
Research focused on HDAC inhibitors demonstrated:
- Compounds structurally related to This compound showed significant potency in inhibiting growth in cancer cell lines. For example, derivatives were tested at a concentration of , showing substantial growth inhibition against various cancer types .
Summary of Applications
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs and their distinguishing features are summarized in Table 1.
Table 1: Structural Comparison of Spiro[indoline-3,2'-thiazolidin] Derivatives
Key Observations:
Substituent Effects: The 3,5-dimethylphenyl group in the target compound introduces greater steric hindrance and lipophilicity compared to the 4-chlorophenyl group in the analog from . This may enhance membrane permeability but reduce solubility . The N-(o-tolyl)acetamide group differs from the 5'-carboxylic acid in , which likely alters ionization state and hydrogen-bonding capacity.
Biological Activity Trends: Compounds with benzothiazole-thioether acetamide side chains (e.g., 4a-4g) demonstrated potent anti-inflammatory and antibacterial activity, with compound 5d being the most active . The target’s o-tolyl acetamide may exhibit similar or divergent activity depending on electronic and steric interactions. Oxadiazole-containing spiro derivatives () showed anticonvulsant and antipsychotic activity, suggesting the spiro-thiazolidinone core’s versatility in targeting CNS receptors .
Synthetic Routes :
- The analog in was synthesized via cyclocondensation, while employed heterocyclization of hydrazide intermediates. The target compound likely follows a similar pathway, involving spiro-ring formation through intramolecular cyclization .
Physicochemical and Pharmacokinetic Properties
- Solubility : The absence of ionizable groups (e.g., carboxylic acid) in the target compound may reduce aqueous solubility relative to the analog, necessitating formulation optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
